molecular formula C16H16N2O3 B5388795 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylphenyl)urea

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylphenyl)urea

Cat. No.: B5388795
M. Wt: 284.31 g/mol
InChI Key: LIIVRVZQJNFRPN-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylphenyl)urea is a synthetic organic compound

Preparation Methods

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylphenyl)urea typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Urea Formation: The benzodioxin intermediate is then reacted with an isocyanate derivative to form the urea linkage. Common reagents include phosgene or its safer alternatives.

    Industrial Production: Large-scale production may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylphenyl)urea undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylphenyl)urea has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylphenyl)urea involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways: It can modulate biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylphenyl)urea can be compared with other similar compounds:

    Similar Compounds: Examples include other benzodioxin derivatives and urea-based compounds.

    Uniqueness: Its unique structure provides distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11-3-2-4-12(9-11)17-16(19)18-13-5-6-14-15(10-13)21-8-7-20-14/h2-6,9-10H,7-8H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIVRVZQJNFRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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